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Compound Name: D-Arabinitol-5-13C

Cat. No.: B1157532

Get Quote

Executive Summary & Biological Context
D-Arabinitol is a critical sugar alcohol involved in fungal metabolism and serves as a highly

specific clinical biomarker for invasive candidiasis in neutropenic patients[1],[2]. In metabolic

engineering and infectious disease research, understanding how fungi like Candida albicans or

oleaginous yeasts like Rhodotorula toruloides assimilate rare sugars is vital for identifying novel

drug targets and optimizing bioproduction[1],[3].

While uniformly labeled tracers (e.g., U-13C5-Glucose) are standard for global fluxomics, they

often obscure the bidirectional exchange rates within the non-oxidative Pentose Phosphate

Pathway (PPP). By utilizing D-Arabinitol-5-13C, researchers can introduce a single,

positionally defined heavy isotope at the C5 position. This asymmetric labeling provides a high-

resolution window into transketolase and transaldolase cleavage events, allowing for the

precise quantification of metabolic flux through xylose assimilation and the PPP.
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Upon cellular uptake, D-Arabinitol is oxidized by D-arabinitol dehydrogenase (DAD) to yield D-

xylulose[3],[4]. Subsequently, xylulokinase (XK) phosphorylates D-xylulose to form D-xylulose-

5-phosphate, a core intermediate of the PPP[3],[4].

Why use the 5-13C isotopologue? When D-Arabinitol-5-13C is metabolized, the 13C label is

strictly conserved at the C5 position of D-xylulose-5-phosphate. During the transketolase

reaction—which transfers a two-carbon unit (C1-C2) from a ketose to an aldose—the C5 atom

remains untouched, ultimately becoming the C3 atom of Glyceraldehyde-3-Phosphate (G3P).

Tracking this specific M+1 mass shift via mass spectrometry allows algorithms to

mathematically decouple net flux from exchange flux, a feat impossible with U-13C tracers.
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Fig 1. D-Arabinitol-5-13C assimilation into the Pentose Phosphate Pathway.
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To ensure high scientific integrity, the following protocol is designed as a self-validating system.

It incorporates rapid cryogenic quenching to prevent artifactual shifts in labile metabolites and

biphasic extraction to ensure matrix cleanliness.

1. Tracer
Administration

2. Rapid
Quenching

3. Metabolite
Extraction

4. HILIC-MS/MS
Acquisition

5. Isotopologue
Analysis

Click to download full resolution via product page

Fig 2. Self-validating experimental workflow for 13C metabolic flux analysis.

Step 1: Tracer Administration & Isotopic Steady-State
Cultivate the target microbial or mammalian cell line to mid-exponential growth phase

(OD600 ≈ 1.0 for yeast/fungi).

Centrifuge cells at 3,000 × g for 3 minutes and wash twice with PBS to remove residual

unlabeled carbon.

Resuspend the pellet in minimal media containing 10 mM D-Arabinitol-5-13C as the primary

carbon source.

Causality & Validation: Rapid media switching ensures that the observed isotopic enrichment

reflects de novo assimilation. A parallel control culture using unlabeled D-Arabinitol must be

maintained to establish baseline natural isotope abundance for downstream correction.

Step 2: Cryogenic Metabolic Quenching
For dynamic flux analysis, sample 1 mL of culture at specific intervals (e.g., 0, 1, 5, 15, and

30 minutes).

Immediately inject the sample into 4 mL of pre-chilled (-80°C) 60% aqueous methanol.

Causality & Validation: Intracellular metabolite turnover rates (especially for PPP

intermediates like Ribose-5-P) occur on the sub-second timescale. Cryogenic quenching

instantly denatures enzymes, locking the Mass Isotopomer Distribution (MID) in its true

biological state[1].
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Step 3: Biphasic Metabolite Extraction
Centrifuge the quenched mixture at -20°C (5,000 × g, 5 min) to pellet the cells.

Resuspend the pellet in 1 mL of cold Chloroform/Methanol/Water (1:2:1 v/v/v) containing 1

µg/mL of an internal standard (e.g., PIPES buffer or U-13C-Sorbitol).

Vortex vigorously for 10 minutes at 4°C, then centrifuge at 15,000 × g for 10 minutes.

Carefully extract the upper aqueous phase (containing polar sugar phosphates) and dry

under a gentle stream of nitrogen gas.

Causality & Validation: This biphasic liquid-liquid extraction separates polar sugar

phosphates from hydrophobic lipids and precipitates cellular proteins. The internal standard

validates extraction efficiency and accounts for ion suppression during MS acquisition.

Step 4: HILIC-MS/MS Acquisition
Reconstitute the dried extract in 50 µL of Acetonitrile/Water (50:50 v/v).

Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to

a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion

mode.

Causality & Validation: Standard C18 reversed-phase columns cannot retain highly polar

sugar phosphates. HILIC provides orthogonal retention based on polarity, ensuring baseline

separation of critical isomeric species (e.g., Ribose-5-P vs. Xylulose-5-P) prior to mass

analysis.

Quantitative Data Interpretation
Following data acquisition, raw extracted ion chromatograms (EICs) must be corrected for

natural isotope abundance using software such as IsoCor or INCA. The table below

summarizes the theoretical steady-state Mass Isotopomer Distributions (MIDs) expected when

tracing with D-Arabinitol-5-13C.
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Metabolite Chemical Formula
Expected Primary
Isotopologue

Mechanistic
Rationale for
Isotope
Distribution

D-Xylulose-5-

Phosphate
C5H11O8P M+1

Direct phosphorylation

of D-Xylulose-5-13C

by xylulokinase

preserves the C5 label

entirely.

Ribose-5-Phosphate C5H11O8P M+1

Epimerization/Isomeri

zation of Xylulose-5-P

retains the C5 label

without carbon-carbon

bond cleavage.

Sedoheptulose-7-

Phosphate
C7H15O10P M+1 or M+2

Transketolase

transfers an unlabeled

C2 unit to a labeled

Ribose-5-P, or a

labeled C2 unit to an

unlabeled acceptor,

yielding mixed

M+1/M+2 pools

depending on steady-

state flux.

Glyceraldehyde-3-

Phosphate
C3H7O6P M+1

Cleavage of Xylulose-

5-P by transketolase

leaves the C3-C4-C5

moiety as G3P.

Because the label is

at C5, G3P retains the

13C atom.

By comparing the experimental M+1/M+2 ratios of Sedoheptulose-7-Phosphate against

computational models, researchers can accurately derive the absolute forward and reverse

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction rates of the non-oxidative PPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1157532?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

